molecular formula C3H10O4S2 B8592524 hydrogen sulfate;trimethylsulfanium CAS No. 121679-49-0

hydrogen sulfate;trimethylsulfanium

Cat. No.: B8592524
CAS No.: 121679-49-0
M. Wt: 174.2 g/mol
InChI Key: ALALNHBRSNEZAC-UHFFFAOYSA-M
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Description

hydrogen sulfate;trimethylsulfanium is an organosulfur compound characterized by the presence of a sulfonium cation and a sulfate anion. The sulfonium cation is a positively charged sulfur atom bonded to three methyl groups, while the sulfate anion consists of a sulfur atom surrounded by four oxygen atoms. This compound is known for its applications in organic synthesis and as a precursor for sulfur ylides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfonium compounds can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: [ (CH_3)_2S + CH_3I \rightarrow [(CH_3)_3S]+I- ] This reaction typically occurs under mild conditions and can be carried out in a solvent such as ethanol .

Industrial Production Methods: Industrial production of sulfonium, trimethyl-, sulfate (1:1) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: hydrogen sulfate;trimethylsulfanium undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfoxonium ions.

    Substitution: Formation of substituted sulfonium salts.

    Deprotonation: Formation of sulfur ylides.

Scientific Research Applications

hydrogen sulfate;trimethylsulfanium has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sulfonium, dimethyl-, sulfate (11): Similar structure but with two methyl groups instead of three.

    Sulfonium, ethyl-, sulfate (11): Contains ethyl groups instead of methyl groups.

    Sulfonium, phenyl-, sulfate (11): Contains a phenyl group instead of methyl groups

Uniqueness: hydrogen sulfate;trimethylsulfanium is unique due to its high stability and reactivity. The presence of three methyl groups enhances its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

121679-49-0

Molecular Formula

C3H10O4S2

Molecular Weight

174.2 g/mol

IUPAC Name

hydrogen sulfate;trimethylsulfanium

InChI

InChI=1S/C3H9S.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ALALNHBRSNEZAC-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethylsulphonium iodide (9.8 g, 0.048 moles) was dissolved in water (50 ml). Sulphuric acid (4.8 g at 98%, 0.048 moles) and hydrogen peroxide (2.72 g at 30%, 0.024 moles) were each diluted to 10 ml with water and added to the stirred trimethylsulphonium iodide solution. Carbon tetrachloride (150 ml) was added to extract the iodine that was produced and the mixture was stirred for 6 hours. The layers were separated. To the aqueous layer was added carbon tetrachloride (150 ml) and this was stirred overnight. The layers were separated and the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration was visible. Palladium on carbon (3%, 0.25 g) was added to the aqueous solution to destroy any unreacted peroxide. The solution was filtered after 60 minutes, and washed with ether (2×20 ml). The water was removed under reduced pressure to produce an oily residue which was dried under vacuum at 78° C. The oil was dissolved in hot ethanol and cooled in an acetone/solid carbon dioxide bath to produce a white solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 78° C. to yield a very deliquescent residue (2.7 g, 32% yield of theory). This material was dissolved in hot ethanol and allowed to cool slowly in an acetone/solid carbon dioxide bath to produce a waxy solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 80° C. to yield a very deliquescent solid.
Quantity
9.8 g
Type
reactant
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50 mL
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solvent
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4.8 g
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2.72 g
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reactant
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150 mL
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Synthesis routes and methods II

Procedure details

Trimethylsulphonium iodide (9.8 g, 0.048 moles) was dissolved in water (50 ml). Sulphuric acid (4.8 g at 98%, 0.048 moles) and hydrogen peroxide (2.72 g at 30%. 0.024 moles) were each diluted to 10 ml with water and added to the stirred trimethylsulphonium iodide solution. Carbon tetrachloride (150 ml) was added to extract the iodine that was produced and the mixture was stirred for 6 hours. The layers were separated. To the aqueous layer was added carbon tetrachloride (150 ml) and this was stirred overnight. The layers were separated and the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration was visible. Palladium on carbon (3%, 0.25 g) was added to the aqueous solution to destroy any unreacted peroxide. The solution was filtered after 60 minutes, and washed with ether (2×20 ml). The water was removed under reduced pressure to produce an oily residue which was dried under vacuum at 780° C. The oil was dissolved in hot ethanol and cooled in an acetone/solid carbon dioxide bath to produce a white solid. The solid was filtered off, maintaining the temperature below 0° C. and dried under reduced pressure at 78° C. to yield a very deliquescent residue (2.7 g, 32% yield of theory). This material was dissolved in hot ethanol and allowed to cool slowly in an acetone/solid carbon dioxide bath to produce a waxy solid. The solid was filtered off, maintaining the temperature below 0° C. and dried under reduced pressure at 80° C. to yield a very deliquescent residue, melting point 20°-21° C. C3H10S2O4 (174.2): calculated C 20.7, H 5.8, S 36.8; found C 20.7, H 5.9, S 36.6. 1H NMR (DMSO-D6 /TMS): & 2.91(s, 9H, CH3 --S); 7.4-7.6(s, 1H, HSO4). pH=1.8-1.9 (HSO4-).
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9.8 g
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50 mL
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2.72 g
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